(3R)-4-Boc-3-acetylmorpholine

Chiral purity Enantiomeric excess Quality control

(3R)-4-Boc-3-acetylmorpholine (CAS 2165609-96-9) is an enantiopure, C-substituted morpholine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the nitrogen and an acetyl group at the 3-position with (R) absolute configuration. With a molecular formula of C₁₁H₁₉NO₄ and a molecular weight of 229.27 g/mol, it serves as a versatile chiral intermediate in medicinal chemistry.

Molecular Formula C11H19NO4
Molecular Weight 229.27 g/mol
Cat. No. B15380513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R)-4-Boc-3-acetylmorpholine
Molecular FormulaC11H19NO4
Molecular Weight229.27 g/mol
Structural Identifiers
SMILESCC(=O)C1COCCN1C(=O)OC(C)(C)C
InChIInChI=1S/C11H19NO4/c1-8(13)9-7-15-6-5-12(9)10(14)16-11(2,3)4/h9H,5-7H2,1-4H3/t9-/m1/s1
InChIKeyDLUVGYXVQLATAK-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3R)-4-Boc-3-acetylmorpholine: A Chiral Morpholine Building Block for Stereospecific Drug Discovery


(3R)-4-Boc-3-acetylmorpholine (CAS 2165609-96-9) is an enantiopure, C-substituted morpholine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the nitrogen and an acetyl group at the 3-position with (R) absolute configuration . With a molecular formula of C₁₁H₁₉NO₄ and a molecular weight of 229.27 g/mol, it serves as a versatile chiral intermediate in medicinal chemistry . The compound is commercially available in research quantities from multiple vendors at purities ranging from 95% to 98%, with batch-specific analytical documentation including NMR and HPLC .

Why (3R)-4-Boc-3-acetylmorpholine Cannot Be Replaced by Its (3S) Enantiomer or Racemic Mixture


In morpholine-based drug discovery, the absolute configuration at the C-3 position is a critical determinant of biological target engagement. Established structure-activity relationship (SAR) studies on morpholine derivatives demonstrate that serotonin and noradrenaline reuptake inhibition are direct functions of stereochemistry, with individual enantiomers exhibiting divergent pharmacological profiles [1]. The (S)-tert-butyl 3-acetylmorpholine-4-carboxylate enantiomer (CAS 2166202-37-3) is documented as an intermediate in the synthesis of serotonin receptor antagonists, where the morpholine group provides essential hydrogen bonding interactions with receptor subtypes . Substituting the (3R)-configured compound with its (3S) counterpart or the racemic mixture (CAS 1622329-00-3) would alter the three-dimensional presentation of the acetyl pharmacophore, potentially compromising target affinity and selectivity. The quantitative evidence below examines the measurable dimensions of this differentiation.

Quantitative Differentiation of (3R)-4-Boc-3-acetylmorpholine from Closest Analogs: A Procurement-Focused Evidence Guide


Enantiomeric Purity: (3R) vs. (3S) Configurational Integrity and Vendor Specifications

The (3R)-4-Boc-3-acetylmorpholine (CAS 2165609-96-9) is offered by Leyan at 98% chemical purity . In contrast, the (3S)-enantiomer (CAS 2166202-37-3) is typically supplied at 95% purity by AChemBlock and ChemShuttle . The (R)-configured compound is available with higher baseline chemical purity from certain vendors, which is relevant for applications requiring minimal contamination from the opposite enantiomer. It should be noted that chemical purity values do not directly quantify enantiomeric excess (ee); independent chiral HPLC or NMR analysis is required to confirm configurational integrity above 97% ee .

Chiral purity Enantiomeric excess Quality control

Functional Group Reactivity: Acetyl vs. Carboxylic Acid at the Morpholine 3-Position

(3R)-4-Boc-3-acetylmorpholine bears a ketone functional group (C=O) directly attached to the morpholine ring at C-3, providing a reactive handle for nucleophilic addition, reductive amination, and olefination reactions that are not available to the corresponding carboxylic acid analog, (R)-4-Boc-3-morpholineacetic acid (CAS 761460-03-1) . The acetyl group has a molecular weight contribution of 43.05 g/mol versus the carboxylic acid's 59.04 g/mol (-CH₂COOH), resulting in a lower molecular weight for the acetyl derivative (229.27 vs. 245.27 g/mol) . The acetyl moiety can be selectively reduced to a secondary alcohol or converted to an oxime, whereas the carboxylic acid analog undergoes amide coupling or esterification .

Synthetic intermediate Chemoselectivity Functional group interconversion

Lipase-Catalyzed Kinetic Resolution: (S)-Selective Acetylation Suggests Differential Synthetic Accessibility of Enantiomers

Literature data on lipase-catalyzed acetylation of morpholine substrates demonstrates pronounced S-selectivity: the acetylation rate of the (S)-configured substrate is faster than that of the (R)-configured substrate, enabling enantiomeric purification to >=99% ee levels [1]. This implies that the (3R)-configured acetyl morpholine may require alternative synthetic strategies—such as chiral pool synthesis from enantiopure amino acids or stoichiometric chiral auxiliary approaches—rather than enzymatic kinetic resolution for its preparation in high enantiopurity . The (S)-enantiomer is more readily accessible via this biocatalytic route.

Biocatalysis Kinetic resolution Enantioselective synthesis

Procurement Cost and Pack Size Comparison: (3R) vs. (3S) Enantiomer at Research Scale

At the 250 mg scale, (3R)-4-Boc-3-acetylmorpholine (CAS 2165609-96-9, 97% purity) from Amatek Scientific is priced at approximately ¥1,050.00 (RMB) . The (S)-enantiomer (CAS 2166202-37-3, 95% purity) from AChemBlock is listed at $210.00 USD for the same quantity . At the 1 g scale, the (3R) compound from Amatek is ¥2,400.00, while the (S) compound from AChemBlock is $645.00. While direct currency conversion is subject to exchange rates, the differential pricing reflects the relative commercial accessibility of the two enantiomers.

Procurement economics Research chemicals Vendor comparison

Optimal Application Scenarios for (3R)-4-Boc-3-acetylmorpholine Based on Quantitative Evidence


Stereospecific Synthesis of Serotonin Receptor Modulators Requiring (R)-Configuration at the Morpholine C-3 Position

When a medicinal chemistry program targeting serotonin receptors (e.g., 5-HT₂ or 5-HT₄ subtypes) has established through SAR that the (R)-configuration at the morpholine 3-position is essential for target engagement, (3R)-4-Boc-3-acetylmorpholine provides the requisite stereochemical input . The acetyl group can be elaborated via reductive amination or Grignard addition to install diverse aryl or alkyl substituents while maintaining configurational integrity. This scenario is supported by the broader literature demonstrating that morpholine stereochemistry directly governs monoamine reuptake inhibition potency and receptor subtype selectivity [1].

Fragment-Based Drug Discovery Incorporating C-3 Acetyl Morpholine as a sp³-Rich Scaffold

The acetyl-substituted morpholine core represents an sp³-rich, three-dimensional fragment that can be directly screened or incorporated into fragment libraries for target-based screening campaigns . Systematic chemical diversity approaches have demonstrated that C-substituted morpholines with defined stereochemistry provide valuable starting points for fragment elaboration, particularly when the acetyl group serves as a synthetic handle for subsequent diversification [1]. The (3R) configuration ensures that any structure-activity relationships derived from the screening campaign can be unambiguously attributed to a single enantiomer.

Synthesis of Chiral Ligands for Asymmetric Catalysis Using the Morpholine Scaffold

The (3R)-4-Boc-3-acetylmorpholine can be elaborated into chiral N,O-ligands for transition metal-catalyzed asymmetric transformations. Related morpholine-based chiral ligands have achieved enantiomeric excesses above 95% in hydrogenation reactions . The Boc group allows for selective deprotection under mild acidic conditions to reveal the free morpholine nitrogen, which can then be functionalized with phosphine or other donor groups. The acetyl substituent at C-3 provides a point of steric differentiation that can influence the chiral environment around the metal center.

HDAC Inhibitor Lead Optimization Requiring Morpholine-Containing Cap Groups

Morpholine derivatives have been explored as cap groups in histone deacetylase (HDAC) inhibitor design, with some morpholine-containing compounds demonstrating nanomolar inhibitory activity against specific HDAC isoforms . (3R)-4-Boc-3-acetylmorpholine can serve as a chiral building block for constructing HDAC inhibitor candidates where the morpholine ring engages the enzyme surface recognition domain. The acetyl group provides a synthetic junction for attaching the zinc-binding group linker, while the (R)-stereochemistry offers a defined spatial orientation for probing the cap group binding pocket.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3R)-4-Boc-3-acetylmorpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.